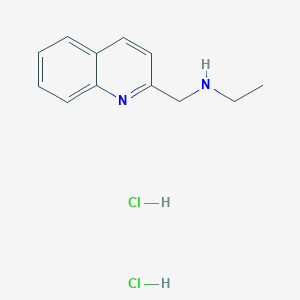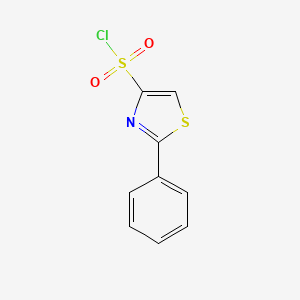
2-フェニル-1,3-チアゾール-4-スルホニルクロリド
概要
説明
“2-Phenyl-1,3-thiazole-4-sulfonyl chloride” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-Phenyl-1,3-thiazole-4-sulfonyl chloride”, often involves the cyclization of certain precursors under the action of specific reagents . For instance, the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide .Molecular Structure Analysis
The molecular formula of “2-Phenyl-1,3-thiazole-4-sulfonyl chloride” is C9H6ClNO2S2 . It has an average mass of 259.732 Da and a monoisotopic mass of 258.952850 Da .科学的研究の応用
医薬品化学: 抗腫瘍活性
2-フェニル-1,3-チアゾール-4-スルホニルクロリドは、潜在的な抗腫瘍活性を有する誘導体の合成に使用されてきました。 研究者らは、さまざまな癌細胞株におけるインビトロ抗腫瘍活性をスクリーニングされた5-フェニル-1,3-チアゾール-4-スルホンアミド誘導体の作成方法を開発しました 。 これらの化合物は、チアゾール環のような硫黄原子を含む複素環を有する新しい化学療法剤の広範な探索の一部であり、その有望な薬理学的特性が理由です .
農業: 抗菌剤
農業部門では、2-フェニル-1,3-チアゾール-4-スルホニルクロリドに関連するチアゾール誘導体を含む、抗菌特性について評価されています。 たとえば、2-フェニルアミノチアゾール誘導体は、微生物の脅威に対して有効性が示されており、バクテリアや真菌による病気から作物を保護するのに役立ちます .
材料科学: 複素環式ビルディングブロック
この化合物は、さまざまな複素環式化合物を合成するための材料科学における重要なビルディングブロックとしての役割を果たします。 その構造モチーフは、電子材料から高度なポリマーまで、幅広い用途を持つ複雑な分子を作成するために不可欠です .
環境科学: グリーンケミストリー
2-フェニル-1,3-チアゾール-4-スルホニルクロリドは、環境への影響を軽減することを目指すグリーンケミストリー技術に関与しています。 水中の反応媒体としてのその使用は、持続可能な開発にとって重要な、環境に優しい化学合成へのアプローチの例です .
分析化学: 分析試薬の合成
分析化学では、この化合物は、幅広いチアゾール誘導体を合成するために使用されます。 これらの誘導体は、クロマトグラフィーや分光法など、さまざまな化学分析の分析試薬として機能することができます。これは、その独自の化学的特性によるものです .
生化学: 生物活性化合物
生化学分野は、生物活性化合物の合成における2-フェニル-1,3-チアゾール-4-スルホニルクロリドの使用から恩恵を受けています。 これらの化合物は、酵素や受容体などの生物学的標的に作用し、創薬や生物学的経路の理解における潜在的な用途につながります .
Safety and Hazards
The safety data sheet for a similar compound, “Phenyl-1,3-thiazole-4-carbonyl chloride”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
Thiazoles, including “2-Phenyl-1,3-thiazole-4-sulfonyl chloride”, have been gaining attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that make them ideal candidates for the development of more effective and safer drugs . Future research may focus on further exploring the potential applications of “2-Phenyl-1,3-thiazole-4-sulfonyl chloride” and other thiazole derivatives in various fields.
作用機序
Target of Action
Thiazole derivatives have been found to inhibit various enzymes and receptors, contributing to their diverse pharmacological activities . For instance, thiazole-4-sulfonamides have been proposed for the prevention or treatment of cancer as inhibitors of ATM and DNA-PK .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the ATM and DNA-PK pathways, which are involved in DNA damage response .
Pharmacokinetics
Thiazole derivatives are generally known for their excellent pharmacological characteristics .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antitumor activity .
Action Environment
It is known that the biological activity of thiazole derivatives can be significantly expanded by modifying the thiazole scaffold with various pharmacophores .
生化学分析
Biochemical Properties
2-Phenyl-1,3-thiazole-4-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is particularly known for its interactions with enzymes involved in sulfonation reactions. It acts as a sulfonylating agent, transferring its sulfonyl group to target molecules. This interaction is essential in the modification of proteins and other biomolecules, affecting their function and activity .
Cellular Effects
The effects of 2-Phenyl-1,3-thiazole-4-sulfonyl chloride on cells are diverse and significant. This compound influences cell function by modifying proteins and enzymes through sulfonation. It can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonation of specific proteins can alter their activity, leading to changes in cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Phenyl-1,3-thiazole-4-sulfonyl chloride exerts its effects through the transfer of its sulfonyl group to target biomolecules. This process involves the formation of a covalent bond between the sulfonyl group and the target molecule, leading to enzyme inhibition or activation. This modification can result in changes in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,3-thiazole-4-sulfonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,3-thiazole-4-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, toxic effects can be observed, including adverse impacts on cellular function and overall health. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .
Metabolic Pathways
2-Phenyl-1,3-thiazole-4-sulfonyl chloride is involved in various metabolic pathways, primarily through its role as a sulfonylating agent. It interacts with enzymes and cofactors involved in sulfonation reactions, affecting metabolic flux and metabolite levels. These interactions are essential for the regulation of metabolic processes and the maintenance of cellular homeostasis .
Transport and Distribution
The transport and distribution of 2-Phenyl-1,3-thiazole-4-sulfonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms is important for optimizing the use of this compound in biochemical research .
Subcellular Localization
The subcellular localization of 2-Phenyl-1,3-thiazole-4-sulfonyl chloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2-phenyl-1,3-thiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEAPYOMDBBPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-05-3 | |
| Record name | 2-phenyl-1,3-thiazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



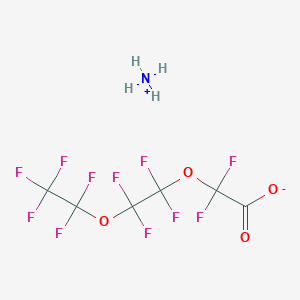


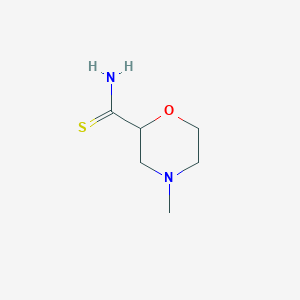
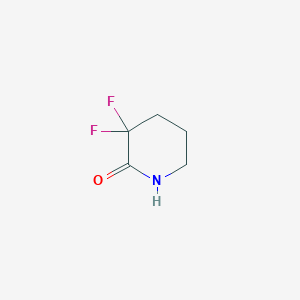



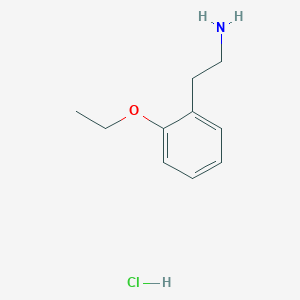
![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)

